benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid
Description
L-Histidine benzyl ester (bistosylate) is a chemical compound with the molecular formula C27H31N3O8S2 and a molecular weight of 589.68 g/mol . It is known for its potential role in the activation of HutP, an RNA-binding protein . This compound is primarily used in scientific research and is not intended for human consumption .
Properties
CAS No. |
24593-59-7 |
|---|---|
Molecular Formula |
C20H23N3O5S |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H15N3O2.C7H8O3S/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7,9,12H,6,8,14H2,(H,15,16);2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 |
InChI Key |
XZMGDCOCXDLCJG-YDALLXLXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |
Other CAS No. |
24593-59-7 |
sequence |
H |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Histidine benzyl ester (bistosylate) can be synthesized through a series of chemical reactions involving L-Histidine and benzyl alcohol. The process typically involves esterification, where L-Histidine reacts with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting ester is then purified and converted to its bistosylate form by reacting with p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of L-Histidine benzyl ester (bistosylate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
L-Histidine benzyl ester (bistosylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
L-Histidine benzyl ester (bistosylate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in activating HutP, an RNA-binding protein.
Medicine: Studied for potential therapeutic applications, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of L-Histidine benzyl ester (bistosylate) involves its interaction with HutP, an RNA-binding protein. The compound is believed to activate HutP, which in turn regulates the expression of certain genes. This activation is thought to occur through binding to specific sites on the HutP protein, leading to conformational changes that enhance its activity .
Comparison with Similar Compounds
Similar Compounds
L-Histidine methyl ester: Similar in structure but with a methyl group instead of a benzyl group.
L-Histidine ethyl ester: Similar in structure but with an ethyl group instead of a benzyl group.
L-Histidine propyl ester: Similar in structure but with a propyl group instead of a benzyl group.
Uniqueness
The presence of the benzyl group may confer distinct chemical properties and reactivity compared to other esters of L-Histidine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
